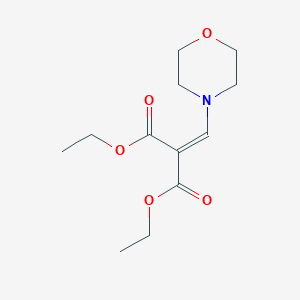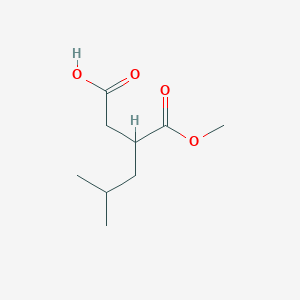
3-methoxycarbonyl-5-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxycarbonyl-5-methylhexanoic acid is an organic compound with the molecular formula C9H16O4. It is a derivative of succinic acid, where the hydrogen atoms are replaced by an isobutyl group and a methyl ester group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxycarbonyl-5-methylhexanoic acid typically involves the esterification of 2-isobutylsuccinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-Isobutylsuccinic acid+MethanolAcid Catalyst2-Isobutylsuccinic acid 1-methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxycarbonyl-5-methylhexanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-Isobutylsuccinic acid and methanol.
Reduction: 2-Isobutylsuccinic alcohol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
3-methoxycarbonyl-5-methylhexanoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme-substrate interactions and metabolic pathways.
Industrial Applications: It is used in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-methoxycarbonyl-5-methylhexanoic acid involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding acid and alcohol. The ester group can also participate in nucleophilic acyl substitution reactions, forming different derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isobutylsuccinic acid: The parent acid of the ester.
Succinic acid 1-methyl ester: A similar ester without the isobutyl group.
2-Isobutylglutaric acid 1-methyl ester: A similar compound with an additional methylene group.
Uniqueness
3-methoxycarbonyl-5-methylhexanoic acid is unique due to the presence of both the isobutyl group and the methyl ester group. This combination imparts specific chemical properties, making it useful in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C9H16O4 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
3-methoxycarbonyl-5-methylhexanoic acid |
InChI |
InChI=1S/C9H16O4/c1-6(2)4-7(5-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3,(H,10,11) |
Clé InChI |
AJNNFMRCMKGYHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


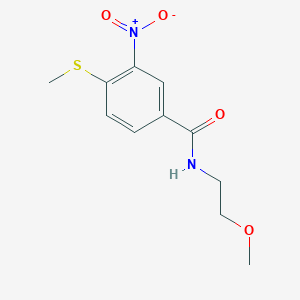


![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)
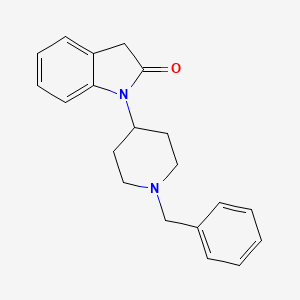
![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-aminophenoxy)propyl]-](/img/structure/B8751934.png)
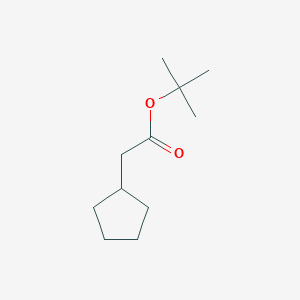

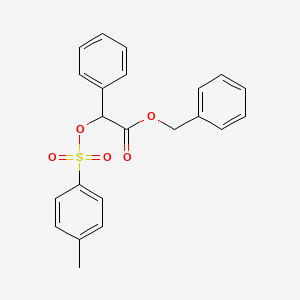
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B8751963.png)

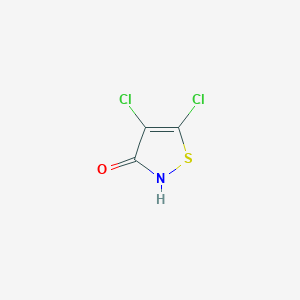
![Thiazolo[4,5-c]pyridin-2-ylmethanol](/img/structure/B8751980.png)
